2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-7-8-13(22)11-14(12)24-21(27)17-15-5-2-3-9-25(15)19(18(17)23)20(26)16-6-4-10-28-16/h2-11H,23H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNBNMKUZZHVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of blood coagulation factor Xa. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of approximately 405.88 g/mol. Its structure incorporates both thiophene and indolizine moieties, which are known to enhance biological activity in various pharmacological contexts.
Anticoagulant Properties
Research indicates that this compound acts as an inhibitor of factor Xa, a key enzyme in the coagulation cascade. The inhibition of factor Xa can prevent thrombus formation, making this compound potentially useful in treating thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis .
The mechanism by which 2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exerts its anticoagulant effects involves direct binding to factor Xa, thereby inhibiting its enzymatic activity. This interaction prevents the conversion of prothrombin to thrombin, ultimately reducing fibrin formation and clot development .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 5-chlorothiophene-2-carbonyl chloride with various amines under controlled conditions to yield the desired indolizine derivative. This synthetic route is advantageous due to its improved yield and reduced waste compared to previous methods .
Study on Anticoagulant Efficacy
A study published in ACS Omega evaluated the anticoagulant efficacy of similar compounds and highlighted the importance of structural modifications in enhancing their inhibitory activity against factor Xa. The findings suggest that compounds with electron-withdrawing groups (like chlorine) at specific positions significantly increase potency .
Clinical Implications
Clinical studies have indicated that factor Xa inhibitors can reduce the risk of thromboembolic events in patients with atrial fibrillation. While specific clinical data on 2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is limited, its structural analogs have shown promise in phase II and III trials for anticoagulation therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O2S |
| Molecular Weight | 405.88 g/mol |
| Potential Applications | Anticoagulant |
| Mechanism of Action | Factor Xa inhibition |
Preparation Methods
Indolizine Core Formation
The indolizine backbone is synthesized via cyclization of pyridine derivatives. A modified Paal-Knorr approach is employed:
Procedure :
- React 2-acetylpyridine with ethyl bromoacetate in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
- Isolate the intermediate ethyl indolizine-1-carboxylate by vacuum filtration (yield: 68–72%).
- Hydrolyze the ester using NaOH (2M) in ethanol/water (1:1) under reflux to yield indolizine-1-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield (Cyclization) | 68–72% |
| Hydrolysis Time | 4 hours |
Amide Coupling with 5-Chloro-2-Methylaniline
The carboxylic acid is converted to an amide using standard coupling reagents:
Procedure :
- Activate 3-(thiophene-2-carbonyl)indolizine-1-carboxylic acid (1.0 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes.
- Add 5-chloro-2-methylaniline (1.2 eq) and stir at room temperature for 24 hours.
- Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water) to yield the final product (yield: 75–80%).
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 513–515 K (observed) |
| ¹H NMR (DMSO-d₆) | δ 11.07 (s, 1H, NH), 8.78 (d, 2H, Ar) |
| HRMS (ESI+) | m/z 410.89 [M+H]+ (calc. 409.89) |
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation:
Solvent Screening
Optimal solvents for key steps:
| Step | Optimal Solvent | Yield Improvement |
|---|---|---|
| Friedel-Crafts | DCM | +12% vs. THF |
| Amide Coupling | DMF | +8% vs. DCM |
Challenges and Mitigation
Byproduct Formation
Low Amide Coupling Efficiency
- Issue : Steric hindrance from the thiophene group reduces reactivity.
- Solution : Extended reaction times (24–36 hours) and excess EDCl/HOBt (1.5–2.0 eq).
Industrial-Scale Considerations
- Catalyst Recycling : AlCl₃ recovery via aqueous extraction (85% efficiency).
- Cost Analysis : Thiophene-2-carbonyl chloride constitutes 42% of raw material costs.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions, such as the thiophene-2-carbonyl group and indolizine core .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous thiophene carboxamides (e.g., dihedral angles between aromatic rings) .
How can researchers assess the compound’s in vitro antimicrobial activity while addressing pH-dependent variability?
Q. Advanced
- Assay design : Use standardized protocols (e.g., broth microdilution) with pH-adjusted media to isolate pH effects on activity .
- Controls : Include reference antibiotics and buffer-only controls to distinguish intrinsic activity from pH artifacts .
- Data normalization : Express activity as a function of both concentration and pH to identify optimal conditions .
What strategies resolve contradictions in biological activity data across different cell lines or assays?
Q. Advanced
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify cell line-specific sensitivities .
- Mechanistic studies : Use kinase inhibition assays or protein binding studies to confirm target engagement, reducing reliance on phenotypic data alone .
- Meta-analysis : Compare results with structurally similar compounds (e.g., thiophene carboxamides) to identify conserved structure-activity trends .
How can the structure-activity relationship (SAR) of the indolizine core be systematically explored?
Q. Advanced
- Functional group substitution : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to modulate electronic effects .
- Bioisosteric replacement : Substitute thiophene-2-carbonyl with furan or pyridine analogs to assess heterocycle contributions .
- Pharmacophore mapping : Use molecular docking to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
What purification techniques are optimal for isolating this compound from reaction by-products?
Q. Basic
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates polar by-products .
- Recrystallization : DMF/acetic acid (1:1) yields high-purity crystals, as seen in indole-thiazole hybrids .
- TLC monitoring : Use Rf values to track reaction progress and identify impurities .
How can reaction mechanisms for key steps (e.g., cyclization) be experimentally validated?
Q. Advanced
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace atom migration during cyclization .
- Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., sulfur intermediates in iodine-mediated cyclization) .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., iodine concentration) to infer mechanistic pathways .
What in silico tools are suitable for predicting the compound’s physicochemical properties?
Q. Basic
- LogP calculation : Use SwissADME or Molinspiration to estimate lipophilicity .
- Solubility prediction : Employ ALOGPS 2.1 to assess aqueous solubility based on functional groups .
- Toxicity screening : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks .
How can researchers optimize yields in large-scale synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Continuous reactors reduce side reactions and improve heat transfer for exothermic steps .
- Catalyst screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
What methodologies are used to evaluate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light, then analyze degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using HPLC .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity via PXRD .
How can conflicting cytotoxicity data between 2D and 3D cell models be reconciled?
Q. Advanced
- 3D spheroid assays : Compare IC₅₀ values in monolayers vs. spheroids to assess penetration efficiency .
- Microenvironment modulation : Test under hypoxic conditions to mimic in vivo tumor environments .
- Multi-omics integration : Combine transcriptomic and metabolomic data to identify resistance mechanisms .
What are the best practices for synthesizing and handling moisture-sensitive intermediates?
Q. Basic
- Dry solvents : Use freshly distilled THF or toluene with molecular sieves .
- Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines .
- Low-temperature quenching : Add intermediates to cold aqueous solutions to prevent hydrolysis .
How can researchers validate target engagement in complex biological systems?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- Photoaffinity labeling : Use UV-activated probes to covalently bind and isolate target proteins .
- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .
What analytical techniques are critical for quantifying trace impurities in the final product?
Q. Basic
- HPLC-MS : Detect impurities at <0.1% levels using high-resolution mass spectrometry .
- ICP-OES : Quantify heavy metal residues (e.g., Pd, Cu) from catalytic steps .
- NMR spiking : Add authentic standards to identify unknown peaks in ¹H NMR spectra .
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Q. Advanced
- MD simulations : Predict binding kinetics and residence times for target proteins .
- ADMET prediction : Use QSAR models to optimize absorption and reduce CYP450 inhibition .
- Free energy perturbation (FEP) : Calculate relative binding affinities for proposed derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
